molecular formula C16H19NO2 B5554752 METHYL 2-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ACETATE CAS No. 352553-27-6

METHYL 2-(6-METHYL-2,3,4,9-TETRAHYDRO-1H-CARBAZOL-9-YL)ACETATE

Cat. No.: B5554752
CAS No.: 352553-27-6
M. Wt: 257.33 g/mol
InChI Key: RKXBPVJQGGGHCO-UHFFFAOYSA-N
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Description

Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate is a chemical compound belonging to the class of carbazole derivatives. Carbazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate typically involves the reaction of 6-methyl-2,3,4,9-tetrahydro-1H-carbazole with methyl chloroacetate in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carbazole-1,4-dione derivatives.

    Reduction: Tetrahydrocarbazole derivatives.

    Substitution: Corresponding carboxylic acid.

Scientific Research Applications

Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-(6-methyl-2,3,4,9-tetrahydro-1H-carbazol-9-yl)acetate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and potential biological activity compared to other carbazole derivatives.

Properties

IUPAC Name

methyl 2-(6-methyl-1,2,3,4-tetrahydrocarbazol-9-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-11-7-8-15-13(9-11)12-5-3-4-6-14(12)17(15)10-16(18)19-2/h7-9H,3-6,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKXBPVJQGGGHCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C3=C2CCCC3)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201196997
Record name Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

352553-27-6
Record name Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=352553-27-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 1,2,3,4-tetrahydro-6-methyl-9H-carbazole-9-acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201196997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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